NNMT Inhibition Potency vs. Bisubstrate Inhibitors
In a fluorescence polarization-based competition assay using full-length recombinant human NNMT, 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile (Compound 5b in US20250017936) exhibited an inhibition constant (Ki) of 650 nM . In the same patent disclosure, the optimized bisubstrate inhibitor II399 demonstrated a Ki of 5.9 nM, while the more advanced analog II559 achieved a Ki of 1.2±0.04 nM . The 110-fold lower potency of the target compound confirms its status as an early-stage lead scaffold rather than a highly optimized drug candidate, making it ideally suited for fragment-based drug discovery (FBDD) and scaffold-hopping campaigns where a balanced potency window is required to assess SAR without saturating target engagement.
vs II399 (5.9 nM) and II559 (1.2 nM)
| Evidence Dimension | Binding affinity (Ki) for human NNMT |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | II399 (Ki = 5.9 nM) and II559 (Ki = 1.2±0.04 nM) |
| Quantified Difference | Target compound is 110-fold less potent than II399 and 542-fold less potent than II559 |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); fluorescence polarization competition assay |
Why This Matters
This quantitative comparison delineates the target compound as a moderately potent, chemically tractable starting point for medicinal chemistry optimization, in contrast to highly potent, structurally complex bisubstrate inhibitors that offer limited room for further SAR exploration.
- [1] BindingDB. BDBM50627707 (CHEMBL5426689): Affinity Data for 5-Amino-2-(benzyloxy)pyridine-3-carbonitrile (US20250017936, Compound 5b) against human NNMT. BindingDB Entry 50020209. View Source
- [2] Kwon YT, Kim HT, Na JE, Ji CH, Jung CA. CELL-POTENT BISUBSTRATE INHIBITORS FOR NICOTINAMIDE N-METHYLTRANSFERASE (NNMT) AND USES THEREOF. U.S. Patent Application Publication No. US20250017936 A1, January 16, 2025. View Source
